molecular formula C9H8BrNO B8221125 3-Bromo-7,8-dihydroisoquinolin-5(6H)-one

3-Bromo-7,8-dihydroisoquinolin-5(6H)-one

Cat. No.: B8221125
M. Wt: 226.07 g/mol
InChI Key: CNVIHPAPUJEMFB-UHFFFAOYSA-N
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Description

3-Bromo-7,8-dihydroisoquinolin-5(6H)-one is a brominated derivative of isoquinolinone Isoquinolinones are a class of heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7,8-dihydroisoquinolin-5(6H)-one typically involves the bromination of 7,8-dihydroisoquinolin-5(6H)-one. This can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7,8-dihydroisoquinolin-5(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, potentially altering its biological activity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminoisoquinolinone derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-7,8-dihydroisoquinolin-5(6H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The bromine atom can enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroisoquinolin-5(6H)-one: The non-brominated parent compound.

    3-Chloro-7,8-dihydroisoquinolin-5(6H)-one: A chlorinated analogue.

    3-Iodo-7,8-dihydroisoquinolin-5(6H)-one: An iodinated analogue.

Uniqueness

3-Bromo-7,8-dihydroisoquinolin-5(6H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its non-halogenated or differently halogenated analogues.

Properties

IUPAC Name

3-bromo-7,8-dihydro-6H-isoquinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVIHPAPUJEMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(C=C2C(=O)C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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